molecular formula C14H17ClN2O2 B2867399 1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide CAS No. 1421485-37-1

1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide

Cat. No. B2867399
CAS RN: 1421485-37-1
M. Wt: 280.75
InChI Key: JODPXVWNKFBMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide” is a chemical compound. Azetidines, which this compound is a derivative of, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .

Scientific Research Applications

Antiviral Activity

Azetidine derivatives have been explored for their potential as antiviral agents. The structural flexibility and the presence of the azetidine ring can contribute to the inhibition of viral replication. For instance, certain azetidine compounds have shown inhibitory activity against influenza A and other RNA viruses .

Anti-inflammatory Properties

The azetidine nucleus is a key feature in many compounds with anti-inflammatory properties. These compounds can act on various inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Applications

Compounds containing the azetidine moiety are being studied for their anticancer activities. They may work by interfering with cell division or by inducing apoptosis in cancer cells. This makes them valuable candidates for the development of new anticancer drugs .

Antimicrobial Effects

Azetidine derivatives also exhibit antimicrobial properties, making them useful in the fight against bacterial infections. Their mechanism of action often involves disrupting bacterial cell wall synthesis or protein function .

Chemical Sensing

The unique structure of azetidine-based compounds allows them to be used in chemical sensing applications. They can be designed to bind selectively to specific analytes, which is useful in environmental monitoring and diagnostics .

Heterogeneous Catalysis

Azetidine derivatives can serve as ligands in heterogeneous catalysis, facilitating various chemical reactions. Their use in catalysis can lead to more efficient industrial processes, including the synthesis of fine chemicals and pharmaceuticals .

Gas Storage and Separation

The azetidine structure can be incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications. These MOFs can selectively adsorb gases like carbon dioxide, contributing to carbon capture technologies .

Neurological Research

Azetidine derivatives are valuable tools in neurological research. They can be used to study neurotransmitter systems and may lead to the development of new treatments for neurological disorders .

properties

IUPAC Name

1-acetyl-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPXVWNKFBMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.